molecular formula C24H21NO4 B2873948 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 903183-63-1

2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B2873948
CAS No.: 903183-63-1
M. Wt: 387.435
InChI Key: PXABRZYVLKHMRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the construction of the tetrahydrocyclopenta[g]chromen-4-yl group, and the introduction of the propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzofuran ring, and the tetrahydrocyclopenta[g]chromen-4-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability would be influenced by the aromatic rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing various tetracyclic and hexahydroquinoline derivatives containing benzofuran and chromene moieties, demonstrating their potential in creating structurally diverse compounds with possible therapeutic applications. These synthesis methods include the condensation of brominated chromenones with aromatic amines and the Michael condensation of benzofuran chalcones with cyclohexanone (Soman & Thaker, 2013); (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Antimicrobial and Anticancer Activities

  • New coumarin derivatives synthesized from chromen precursors have shown significant antimicrobial activity, highlighting the potential of chromene-related compounds in developing new antimicrobial agents (Al-Rifai et al., 2011).
  • Certain hexahydroquinoline derivatives containing the benzofuran moiety exhibited promising cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting the potential use of these compounds in cancer therapy (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Structural Analysis and Characterization

  • Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have been utilized to elucidate the structures of newly synthesized chromene and benzofuran derivatives. This structural information is crucial for understanding the relationship between molecular structure and biological activity (Rambabu et al., 2012); (Chen & Zhou, 2010).

Potential Therapeutic Applications

  • The exploration of chromene and benzofuran derivatives extends into their potential therapeutic applications, including their roles as cyclooxygenase inhibitors, highlighting the compounds' relevance in the development of anti-inflammatory and analgesic medications (Rambabu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its potential use in fields such as medicinal chemistry, materials science, or as a synthetic intermediate .

Properties

IUPAC Name

2-methyl-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-13(2)24(27)25-22-16-8-3-4-9-19(16)29-23(22)18-12-21(26)28-20-11-15-7-5-6-14(15)10-17(18)20/h3-4,8-13H,5-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXABRZYVLKHMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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